1-(Bromomethyl)-1,4,4-trifluorocyclohexane
Description
1-(Bromomethyl)-1,4,4-trifluorocyclohexane (CAS: 133261-36-6) is a fluorinated cyclohexane derivative with a bromomethyl group at position 1 and two trifluoromethyl groups at positions 4 and 3. Its molecular formula is C₈H₁₂BrF₃, with a molecular weight of 245.08 g/mol and a purity of ≥95% . The stereochemistry of the (1R,4R) enantiomer is notable, as chirality can influence biological activity and synthetic pathways. This compound is primarily used in laboratory settings, serving as a versatile intermediate in pharmaceutical and material science research due to its electron-withdrawing trifluoromethyl groups and reactive bromomethyl moiety .
Properties
Molecular Formula |
C7H10BrF3 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
1-(bromomethyl)-1,4,4-trifluorocyclohexane |
InChI |
InChI=1S/C7H10BrF3/c8-5-6(9)1-3-7(10,11)4-2-6/h1-5H2 |
InChI Key |
XPICDALBSLHLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CBr)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane typically involves the bromination of 1-methyl-1,4,4-trifluorocyclohexane. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent results. Additionally, the purification of the final product is often carried out using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1,4,4-trifluorocyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, although these reactions are less common compared to substitution and elimination.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Major Products:
Nucleophilic Substitution: Products include alcohols, amines, and thiols depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Scientific Research Applications
1-(Bromomethyl)-1,4,4-trifluorocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of fluorinated polymers and other materials with unique properties such as high thermal stability and chemical resistance.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The presence of fluorine atoms enhances the compound’s stability and influences its reactivity by inductive effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 1-(Bromomethyl)-1,4,4-trifluorocyclohexane and analogous brominated cyclohexane derivatives:
Key Comparative Analysis
Structural and Electronic Effects: The trifluoromethyl groups in this compound provide strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to non-fluorinated analogs like (Bromomethyl)cyclohexane . Methanesulfonyl and methoxy substituents (e.g., in compounds from and ) introduce distinct electronic profiles, with sulfonyl groups stabilizing negative charges and methoxy groups donating electrons.
Metabolic Stability :
- Fluorinated compounds generally exhibit slower metabolic degradation due to the strength of C-F bonds. This contrasts with difluorocyclohexane derivatives (e.g., in ), which showed extensive microbial hydroxylation, suggesting higher metabolic lability.
Applications: Aryl-substituted analogs (e.g., Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate ) are valuable in cross-coupling reactions, whereas non-aromatic fluorinated derivatives like the target compound are tailored for environments requiring lipid solubility and metabolic resistance.
Stereochemical Considerations: The (1R,4R) enantiomer’s configuration () may influence binding affinity in chiral environments, similar to how racemic mixtures of phenyl trifluorocyclohexane () showed non-enantioselective metabolism.
Research Findings and Implications
- Synthetic Utility : The bromomethyl group in this compound enables alkylation reactions, while trifluoromethyl groups improve stability in harsh conditions, making it ideal for late-stage fluorination in drug development .
- Material Science : Methanesulfonyl derivatives () demonstrate the adaptability of bromomethyl cyclohexanes in creating thermally stable polymers, a direction yet unexplored for the trifluoromethyl variant.
Biological Activity
1-(Bromomethyl)-1,4,4-trifluorocyclohexane (CAS No. 2306265-37-0) is a fluorinated organic compound with significant interest in medicinal chemistry and material science. Its unique structural features, including the presence of bromine and trifluoromethyl groups, contribute to its biological activity and potential applications in various fields.
- Molecular Formula: C7H10BrF3
- Molecular Weight: 231.06 g/mol
- Purity: 97%
- IUPAC Name: this compound
- SMILES Notation: FC1(F)CCC(F)(CBr)CC1
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its interaction with biological systems and potential therapeutic applications.
The mechanism of action of this compound involves the modulation of various biological pathways through its interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HT-29 (Colon) | 12.8 | Caspase activation |
| A549 (Lung) | 18.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The presence of the bromine atom is believed to enhance its efficacy by disrupting bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Anticancer Effects : A study published in The Journal of Organic Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer treatment .
- Antimicrobial Efficacy Assessment : Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens. The findings revealed significant inhibition rates, particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
